1-Amino-3-phenylnaphthalene

Vue d'ensemble

Description

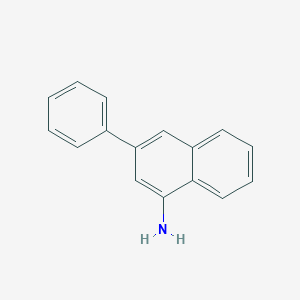

“1-Amino-3-phenylnaphthalene” is a compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound has a molecular weight of 219.28 .

Synthesis Analysis

The synthesis of amines like “1-Amino-3-phenylnaphthalene” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide .

Molecular Structure Analysis

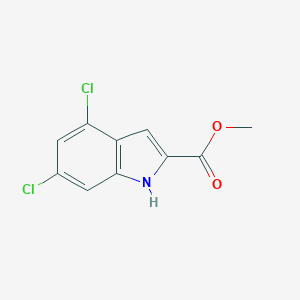

The molecular formula of “1-Amino-3-phenylnaphthalene” is C16H13N . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Amines, like “1-Amino-3-phenylnaphthalene”, undergo reactions characteristic of carboxylic acids and amines . Simple chemical tests that are used to detect amino acids take advantage of the reactivity of these functional groups .

Physical And Chemical Properties Analysis

Amino acids, like “1-Amino-3-phenylnaphthalene”, have unique physical and chemical properties. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Applications De Recherche Scientifique

Chemical Properties and Derivatives

Nuclear Magnetic Resonance Spectrum : 1,3-diamino-2-phenylnaphthalene, closely related to 1-Amino-3-phenylnaphthalene, exhibits an aromatic diamine spectrum with no evidence of a tautomeric imino-form, expanding our understanding of its chemical behavior (Bedford & Landquist, 1967).

Chemical Reactions with Hydrazine : When 1-Phenylnaphthalene-2,3-dicarboxylic anhydride, a related compound, reacts with hydrazine, it forms N-amino-imides, providing insights into potential reactions and derivatives of 1-Amino-3-phenylnaphthalene (Baddar, El-Newaihy, & Salem, 1969).

Application in Fluorescent Reactions

- Fluorigenic Reagents for Amino Acids : Naphthalene derivatives, such as 1-phenylnaphthalene-2,3-dicarboxaldehyde, have been characterized as fluorigenic reagents for the determination of primary amines and amino acids, hinting at the potential use of 1-Amino-3-phenylnaphthalene in similar applications (Aminuddin & Miller, 1995).

Potential Biological Activity

Inhibition of Photosynthetic Electron Transport : Certain 1-Hydroxy-N-phenylnaphthalene-2-carboxamides show significant activity in inhibiting photosynthetic electron transport in spinach chloroplasts, suggesting possible biological activities for similar compounds (Goněc et al., 2017).

Anti-inflammatory Properties : Derivatives of 2-Phenylnaphthalene, structurally similar to 1-Amino-3-phenylnaphthalene, have been found to exert anti-inflammatory activities by downregulating NF-κB activation and MAPK signaling pathways in macrophage cells (Chang, Liao, & Chen, 2017).

Cytotoxicity Against Cancer Cells : Studies on 2-phenylnaphthalenes have shown that they can inhibit proliferation and induce apoptosis in MCF-7 cancer cells, suggesting a potential therapeutic application for related compounds like 1-Amino-3-phenylnaphthalene (Chang, Ke, Wu, & Chuang, 2015).

Applications in Energy and Material Science

Heat Transfer Fluids for Energy Applications : Phenylnaphthalenes are considered suitable for heat transfer applications in high-temperature energy systems due to their thermodynamic properties, hinting at possible applications for 1-Amino-3-phenylnaphthalene in similar contexts (Mcfarlane, Luo, Garland, & Steele, 2010).

Use in Organic Light Emitting Diodes (OLEDs) : Novel hole transport compounds based on Tetraphenylbenzene and Aromatic Amine derivatives, including N-phenylnaphthalene-1-amino derivatives, have been synthesized for use in OLEDs, demonstrating the potential of 1-Amino-3-phenylnaphthalene in this field (Kim et al., 2013).

Propriétés

IUPAC Name |

3-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJJPAPIXROBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432536 | |

| Record name | 1-Amino-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-phenylnaphthalene | |

CAS RN |

115761-64-3 | |

| Record name | 3-Phenyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115761-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)